An In-depth Technical Guide to 8-Fluoro-6-methoxymoxifloxacin: Chemical Properties and Analytical Considerations
An In-depth Technical Guide to 8-Fluoro-6-methoxymoxifloxacin: Chemical Properties and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Fluoro-6-methoxymoxifloxacin, systematically designated as 1-cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a recognized impurity and related compound of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2] Identified in pharmacopeial monographs as Moxifloxacin Impurity D, its characterization and control are critical for ensuring the quality, safety, and efficacy of Moxifloxacin drug products.[3][4] This technical guide provides a comprehensive overview of the known chemical properties of 8-Fluoro-6-methoxymoxifloxacin, including its synthesis, structural elucidation, and analytical methodologies for its detection and quantification. The document also explores the potential implications of its structure on biological activity by drawing comparisons with the parent compound, Moxifloxacin.
Introduction: The Significance of Impurity Profiling in Fluoroquinolones
The development and manufacture of potent antibiotics like Moxifloxacin necessitate a thorough understanding and stringent control of any impurities that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate the identification and characterization of impurities above certain thresholds. 8-Fluoro-6-methoxymoxifloxacin is a key process-related impurity of Moxifloxacin.[1][3] Its structural similarity to the parent drug raises important questions regarding its potential pharmacological and toxicological profile. This guide serves as a centralized resource for researchers and analytical scientists involved in the development, manufacturing, and quality control of Moxifloxacin.
Chemical Identity and Physicochemical Properties
8-Fluoro-6-methoxymoxifloxacin is a complex organic molecule with a chemical structure closely related to Moxifloxacin. The key distinguishing feature is the presence of a fluorine atom at the C8 position and a methoxy group at the C6 position of the quinolone core, in contrast to the substitution pattern of the parent drug.
Structural Information
Below is a table summarizing the key structural and identity information for 8-Fluoro-6-methoxymoxifloxacin.
| Property | Value | Source(s) |
| Systematic Name | 1-Cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [5][6][7] |
| Synonyms | Moxifloxacin Impurity D, Moxifloxacin USP Related Compound D, 8-Fluoro-6-Methoxy Moxifloxacin | [1][2][4] |
| CAS Number | 1029364-77-9 (Free Base), 2252446-69-6 (HCl Salt) | [1][8] |
| Molecular Formula | C21H24FN3O4 | [5][8][9][10] |
| Molecular Weight | 401.43 g/mol | [5][8][9][10] |
| Appearance | Pale Yellow to Pale Green Solid | [3] |
Physicochemical Data
Detailed experimental data on the physicochemical properties of 8-Fluoro-6-methoxymoxifloxacin, such as its pKa, solubility in various solvents, and melting point, are not extensively reported in publicly available literature. However, based on its structural similarity to Moxifloxacin, it is expected to be sparingly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. For precise analytical work, it is recommended to procure a certified reference standard, which will be accompanied by a Certificate of Analysis (CoA) detailing these properties.[11]
Synthesis and Manufacturing
8-Fluoro-6-methoxymoxifloxacin is typically formed as a process-related impurity during the synthesis of Moxifloxacin. Its formation is dependent on the specific synthetic route employed for the parent API. Several patented methods describe the synthesis of Moxifloxacin and its related impurities. The synthesis of this particular impurity can also be undertaken for the purpose of generating a reference standard for analytical testing. While detailed, step-by-step synthetic procedures are proprietary and found within patent literature, the general approach involves the condensation of the quinolone core with the appropriate side chain.
A generalized workflow for the quality control of Moxifloxacin, which includes the identification of impurities like 8-Fluoro-6-methoxymoxifloxacin, is depicted below.
Spectroscopic and Chromatographic Characterization
The definitive identification and quantification of 8-Fluoro-6-methoxymoxifloxacin rely on a combination of spectroscopic and chromatographic techniques. As this compound is primarily available as a reference standard, detailed spectral data is typically provided by the supplier.[11]
Spectroscopic Data (Anticipated)
While specific spectra are not widely published, the following are the expected key features based on the molecular structure:
-
¹H NMR: The spectrum would be complex, showing signals corresponding to the cyclopropyl protons, the protons on the diazabicyclo-nonane side chain, the methoxy group protons, and the aromatic protons on the quinolone ring. The fluorine atom at C8 would likely cause splitting of adjacent proton signals.
-
¹³C NMR: The spectrum would display 21 distinct carbon signals, including those of the carbonyl and carboxylic acid groups at the lower field, the aromatic carbons, the carbons of the side chain, the methoxy carbon, and the cyclopropyl carbons at the higher field.
-
Mass Spectrometry (MS): The nominal mass of the protonated molecule [M+H]⁺ would be approximately 402.43 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ketone and carboxylic acid, and C-F and C-O stretching vibrations.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for the separation and quantification of Moxifloxacin and its impurities. A published method for the separation of four synthesis-related impurities of Moxifloxacin provides a strong basis for a suitable analytical procedure.[12]
Illustrative HPLC Protocol:
This protocol is adapted from published methods for Moxifloxacin impurity analysis and should be validated for the specific application.[12]
-
Column: Waters C18 XTerra column or equivalent.
-
Mobile Phase:
-
A: Water with 2% (v/v) triethylamine, pH adjusted to 6.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Gradient: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 90:10 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 45 °C.
-
Detection: UV at 290 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as 0.1% phosphoric acid.
The following diagram illustrates the general workflow for HPLC analysis of pharmaceutical impurities.
Inferred Biological Activity and Toxicological Considerations
There is a lack of specific studies on the mechanism of action, metabolism, and toxicology of 8-Fluoro-6-methoxymoxifloxacin in the public domain. However, insights can be drawn from the extensive knowledge of the parent drug, Moxifloxacin, and the fluoroquinolone class in general.
Potential Mechanism of Action
Like other fluoroquinolones, the bactericidal action of Moxifloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. It is highly probable that 8-Fluoro-6-methoxymoxifloxacin, given its structural similarity to Moxifloxacin, would exert its antibacterial effect through the same mechanism. However, the modifications at the C6 and C8 positions could potentially alter its potency and spectrum of activity.
Inferred Metabolism
Moxifloxacin undergoes metabolism to an N-sulfate conjugate and an acyl glucuronide in humans. It is reasonable to assume that 8-Fluoro-6-methoxymoxifloxacin would follow similar metabolic pathways. The presence of the additional fluorine and the altered methoxy group position might influence the rate and extent of its metabolism.
Toxicological Profile
The toxicological profile of 8-Fluoro-6-methoxymoxifloxacin has not been independently reported. The safety of Moxifloxacin is well-established, but all fluoroquinolones carry warnings regarding potential side effects, including tendonitis, peripheral neuropathy, and central nervous system effects. Any structural modification, such as that in Impurity D, could potentially modulate this toxicological profile. Therefore, controlling the levels of this and other impurities in the final drug product is of paramount importance.
Conclusion and Future Perspectives
8-Fluoro-6-methoxymoxifloxacin is a critical impurity to monitor in the production of Moxifloxacin. This guide has synthesized the available information on its chemical properties and analytical characterization. While a significant amount of data can be inferred from its parent compound, there is a clear need for further public research to fully elucidate its specific physicochemical properties, biological activity, and toxicological profile. The availability of certified reference standards is crucial for any research or quality control activities involving this compound. As analytical techniques continue to advance, more sensitive and comprehensive methods for impurity profiling will further ensure the quality and safety of essential medicines like Moxifloxacin.
References
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Pharmaffiliates. (n.d.). moxifloxacin hydrochloride and its Impurities. Retrieved from [Link]
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SynZeal. (n.d.). Moxifloxacin EP Impurity D. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Moxifloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]
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RXN Chemicals. (n.d.). Moxifloxacin EP Impurity D HCl (Moxifloxacin USP Related Compound D HCl) Manufacturer Supplier. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Moxifloxacin-impurities. Retrieved from [Link]
- Mahwish Akhtar et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206.
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GRS. (n.d.). 8-FLUORO-6-METHOXYMOXIFLOXACIN. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 8-Fluoro-6-methoxy moxifloxacin. Retrieved from [Link]
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Molnar Institute. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Veeprho. (n.d.). Moxifloxacin EP Impurity D (Hydrochloride Salt). Retrieved from [Link]
-
GRS. (n.d.). 8-FLUORO-6-METHOXYMOXIFLOXACIN. Retrieved from [Link]
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